molecular formula C22H17N5O3S B2663998 (E)-N1-(furan-2-ylmethylene)-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine CAS No. 845660-69-7

(E)-N1-(furan-2-ylmethylene)-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine

Cat. No. B2663998
CAS RN: 845660-69-7
M. Wt: 431.47
InChI Key: VWJXCHFLNCRZML-ZMOGYAJESA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, like (E)-N’-(furan-2-ylmethylene)furan-2-carbohydrazide, has been reported . This compound was synthesized using methanol as a solvent with a high yield. The formation of the compound was confirmed by proton NMR spectra .

Scientific Research Applications

Synthesis and Characterization

  • Experimental and Theoretical Characterization : Quinoxalines, similar to the specified compound, are studied for their unique and versatile pharmacological applications. The synthesis, characterization, and theoretical analysis of related organic salts and compounds through methods like oxidative cyclization highlight their potential in generating new compounds with promising applications. The emphasis is on mild reaction conditions, high yield, and purity, indicating the potential for scalable production and application in various domains (Faizi et al., 2018).

  • Chemoselective Halogenation : The diversification of pyrrolo[1,2-a]quinoxalines, through selective chlorination and bromination, demonstrates their adaptability in pharmaceutical research and organic synthesis. This research unveils methods to modify these compounds, enhancing their utility across various scientific applications. Such modifications allow for the inclusion of different functional groups, expanding the scope of potential biological activity (Le et al., 2021).

Applications in Drug Design and Biological Activity

  • Antitumor Activity : Studies on derivatives of quinoxaline compounds, including those with pyrrolo and pyridazinone heterocycles, assess their antitumor activity. This research underscores the broader spectrum of biological activities these compounds may exhibit, suggesting their potential in developing new therapeutic agents (El‐Helw & Hashem, 2020).

  • Ag(I) Complexes of Imine Derivatives : The study of Ag(I) complexes involving imine derivatives related to the query compound illuminates the role of such compounds in coordination chemistry and their significance as pharmacophores in bioactive compounds. The unexpected findings in the synthesis process provide insights into novel synthetic routes, which could be pivotal for the development of diverse imine derivatives with potential scientific and pharmaceutical applications (Adeleke et al., 2021).

properties

IUPAC Name

1-[(E)-furan-2-ylmethylideneamino]-3-(3-methylphenyl)sulfonylpyrrolo[3,2-b]quinoxalin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O3S/c1-14-6-4-8-16(12-14)31(28,29)20-19-22(26-18-10-3-2-9-17(18)25-19)27(21(20)23)24-13-15-7-5-11-30-15/h2-13H,23H2,1H3/b24-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWJXCHFLNCRZML-ZMOGYAJESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CC=CO5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)/N=C/C5=CC=CO5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N1-(furan-2-ylmethylene)-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine

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